molecular formula C9H15ClO2S B15329093 Spiro[3.5]nonane-1-sulfonyl chloride

Spiro[3.5]nonane-1-sulfonyl chloride

Cat. No.: B15329093
M. Wt: 222.73 g/mol
InChI Key: AFOYFFZGCQPMGH-UHFFFAOYSA-N
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Description

Spiro[35]nonane-1-sulfonyl chloride is a spirocyclic compound characterized by a unique structure where two rings share a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonane-1-sulfonyl chloride typically involves the reaction of spiro[3.5]nonane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and requires careful temperature control to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to spiro[3.5]nonane-1-sulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by reduction or oxidation reactions

Scientific Research Applications

Spiro[3.5]nonane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the synthesis of novel materials with unique properties, such as spirocyclic polymers and liquid crystals.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable covalent bonds with biological molecules.

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific biological target. The compound’s unique spirocyclic structure also contributes to its ability to interact with multiple molecular targets, enhancing its versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nonane-1-sulfonyl chloride
  • Spiro[5.5]undecane-1-sulfonyl chloride
  • Spiro[3.3]heptane-1-sulfonyl chloride

Uniqueness

Spiro[3.5]nonane-1-sulfonyl chloride is unique due to its specific ring size and the position of the sulfonyl chloride group. This structural feature imparts distinct chemical reactivity and biological activity compared to other spirocyclic sulfonyl chlorides. Its ability to form stable covalent bonds with a variety of nucleophiles makes it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

spiro[3.5]nonane-3-sulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)8-4-7-9(8)5-2-1-3-6-9/h8H,1-7H2

InChI Key

AFOYFFZGCQPMGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC2S(=O)(=O)Cl

Origin of Product

United States

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